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A Historical Look at a Novel Monobactam's Potential

In the mid-1980s, a new monobactam antibiotic, BO-1165, emerged from Banyu

Pharmaceutical Co., Ltd. as a promising agent against Gram-negative bacteria. This guide

provides a comparative analysis of BO-1165's efficacy, with a focus on its activity against

strains with resistance to ceftazidime, based on the available scientific literature from that era. It

is important to note that research and development of BO-1165 appear to have been

discontinued, as no recent studies have been published. Therefore, this guide serves as a

historical comparison rather than a reflection of current therapeutic alternatives.

In-Vitro Efficacy of BO-1165 Compared to Other
Beta-Lactams (c. 1986)
The primary measure of in-vitro efficacy for antibiotics is the Minimum Inhibitory Concentration

(MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a

bacterium. The following tables summarize the MIC₅₀ values (the concentration required to

inhibit the growth of 50% of tested isolates) for BO-1165 and comparator antibiotics against

various Gram-negative bacteria as reported in studies from 1986.
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Bacterium
BO-1165
(mg/L)

Aztreonam
(mg/L)

Ceftazidime
(mg/L)

Cefotaxime
(mg/L)

Escherichia coli ≤0.125 - - -

Salmonella spp. ≤0.125 - - -

Shigella spp. ≤0.125 - - -

Klebsiella

pneumoniae
≤0.125 - - -

Serratia

marcescens
- - - -

Proteus mirabilis ≤0.125 - - -

Proteus vulgaris ≤0.125 - - -

Providencia

rettgeri
≤0.125 - - -

Providencia

stuartii
≤0.125 - - -

Yersinia

enterocolitica
≤0.125 - - -

Haemophilus

influenzae
≤0.125 - - -

Neisseria

gonorrhoeae
≤0.125 - - -

Pseudomonas

aeruginosa
3.12 - - -

Pseudomonas

cepacia
1.56 - - -

Data is compiled from studies published in 1986.[1][2][3] A '-' indicates that specific comparative

data was not available in the abstracts.
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Efficacy Against Beta-Lactamase Producing Strains
BO-1165 demonstrated good stability against many plasmid- and chromosomally-mediated

beta-lactamases, a key mechanism of resistance to beta-lactam antibiotics like ceftazidime.[1]

[4] However, its efficacy was reduced against strains of Enterobacter and Citrobacter freundii

with derepressed beta-lactamase production, which also showed higher MICs to aztreonam

and ceftazidime.[3]

Resistant Strain Profile BO-1165 MIC Range (µg/ml)

Enterobacter spp. (derepressed beta-

lactamase)
4 - 32

Citrobacter freundii (derepressed beta-

lactamase)
4 - 32

Data is from a 1986 study and reflects the understanding of resistance at that time.[3]

Experimental Protocols
The data presented is based on in-vitro studies conducted in the mid-1980s. The general

experimental protocols, as inferred from the available literature, are outlined below.

Minimum Inhibitory Concentration (MIC) Determination
The MIC of BO-1165 and comparator antibiotics was determined using the agar dilution

method. This standard microbiology technique involves the following steps:

Preparation of Antibiotic Plates: A series of agar plates were prepared, each containing a

different, twofold serial dilution of the antibiotic being tested.

Inoculum Preparation: The bacterial strains to be tested were cultured in a suitable broth

medium to a standardized turbidity, corresponding to a specific number of colony-forming

units (CFU) per milliliter.

Inoculation: The surface of each antibiotic-containing agar plate was inoculated with the

standardized bacterial suspension.
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Incubation: The inoculated plates were incubated at a controlled temperature (typically 35-

37°C) for 18-24 hours.

Result Interpretation: The MIC was recorded as the lowest concentration of the antibiotic that

completely inhibited the visible growth of the bacteria on the agar plate.
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Workflow for MIC Determination.

Beta-Lactamase Stability Testing
The stability of BO-1165 to beta-lactamases was assessed by incubating the compound with

isolated beta-lactamase enzymes and measuring the rate of hydrolysis. This likely involved

spectrophotometric methods to detect the breakdown of the beta-lactam ring.

Mechanism of Action and Resistance
BO-1165, as a monobactam, exerts its antibacterial effect by inhibiting bacterial cell wall

synthesis. It specifically targets and binds to penicillin-binding proteins (PBPs), which are

essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell

wall.

Ceftazidime resistance is often mediated by beta-lactamase enzymes, which inactivate the

antibiotic by hydrolyzing its beta-lactam ring. BO-1165's stability to many of these enzymes

was a key feature of its potential efficacy against resistant strains.
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BO-1165 Action and Ceftazidime Resistance.
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Modern Alternatives for Ceftazidime-Resistant
Infections
While BO-1165 showed promise in the 1980s, the landscape of antibiotic resistance has

evolved significantly. For contemporary researchers and drug development professionals, the

focus for treating infections caused by ceftazidime-resistant Gram-negative bacteria has shifted

to newer agents. These include combinations of beta-lactams with novel beta-lactamase

inhibitors that can overcome a broader spectrum of resistance mechanisms.

Examples of modern alternatives include:

Ceftazidime-avibactam: A combination of a third-generation cephalosporin with a novel non-

beta-lactam beta-lactamase inhibitor.

Meropenem-vaborbactam: A carbapenem combined with a boronic acid-based beta-

lactamase inhibitor.

Imipenem-cilastatin-relebactam: A carbapenem and a renal dehydropeptidase inhibitor

combined with a diazabicyclooctane beta-lactamase inhibitor.

A direct comparison of BO-1165's efficacy with these modern agents is not feasible due to the

lack of contemporary data for BO-1165.

Conclusion
BO-1165 was a monobactam antibiotic with potent in-vitro activity against a wide range of

Gram-negative bacteria, including some strains that were resistant to other beta-lactams of its

time. Its stability against many beta-lactamases was a key characteristic. However, the

absence of recent research suggests its development was not pursued. This retrospective

guide highlights the historical context of antibiotic discovery and the continuous need for novel

agents to combat the ever-evolving mechanisms of bacterial resistance.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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